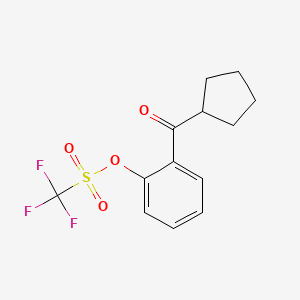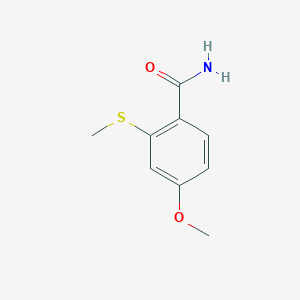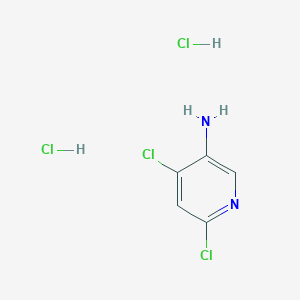![molecular formula C28H24O3S2 B12599958 1,1'-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene) CAS No. 647835-08-3](/img/structure/B12599958.png)
1,1'-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-{[2-(3-フェノキシフェニル)エテン-1,1-ジイル]ジスルフィニル}ビス(4-メチルベンゼン)は、フェノキシフェニル基とメチルベンゼン基がジスルフィニルブリッジを介して結合した独特の構造を特徴とする、複雑な有機化合物です。
製法
合成経路と反応条件
1,1'-{[2-(3-フェノキシフェニル)エテン-1,1-ジイル]ジスルフィニル}ビス(4-メチルベンゼン)の合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、3-フェノキシベンズアルデヒドと適切なエテン誘導体を制御された条件下で反応させて、エテン-1,1-ジイル中間体を形成させることです。この中間体は、次に、塩基の存在下で4-メチルベンゼンスルフィニルクロリドと反応させて、最終的な化合物を形成します。反応条件は、多くの場合、窒素またはアルゴンなどの不活性雰囲気と、0°Cから50°Cの温度を必要とします。
工業的製法
この化合物の工業的生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フロー反応器と自動化システムの使用は、生産プロセスの効率性と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます。
化学反応解析
反応の種類
1,1'-{[2-(3-フェノキシフェニル)エテン-1,1-ジイル]ジスルフィニル}ビス(4-メチルベンゼン)は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化させることができ、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、チオールまたはスルフィドを生成します。
置換: この化合物は、求核置換反応を起こすことができ、フェノキシ基またはメチルベンゼン基が他の官能基に置換されます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム; 0°Cから25°Cの温度範囲。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム; -20°Cから25°Cの温度範囲。
置換: アミンまたはアルコキシドなどの求核剤; 0°Cから50°Cの温度範囲。
主な生成物
酸化: スルホキシド、スルホン。
還元: チオール、スルフィド。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
1,1'-{[2-(3-フェノキシフェニル)エテン-1,1-ジイル]ジスルフィニル}ビス(4-メチルベンゼン)は、いくつかの科学研究への応用があります。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。
医学: 創薬や治療剤としての潜在的な用途について研究されています。
産業: 独自の特性を持つ特殊化学薬品や材料の生産に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene) typically involves a multi-step process. One common method includes the reaction of 3-phenoxybenzaldehyde with a suitable ethene derivative under controlled conditions to form the ethene-1,1-diyl intermediate. This intermediate is then reacted with 4-methylbenzenesulfinyl chloride in the presence of a base to form the final compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,1’-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or methylbenzene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 25°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperatures ranging from -20°C to 25°C.
Substitution: Nucleophiles such as amines or alkoxides; temperatures ranging from 0°C to 50°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1’-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
1,1'-{[2-(3-フェノキシフェニル)エテン-1,1-ジイル]ジスルフィニル}ビス(4-メチルベンゼン)の作用機序は、特定の分子標的と経路との相互作用を伴います。フェノキシフェニル基とメチルベンゼン基は、生体高分子と相互作用して、さまざまな生物学的効果をもたらす可能性があります。ジスルフィニルブリッジは、酸化還元反応に関与し、化合物の活性を影響を与える可能性があります。
類似化合物との比較
類似化合物
1,1'-[1,4-フェニレンジ(E)-2,1-エテンジイル]ビス(2,4-ジニトロベンゼン): 構造は似ていますが、フェノキシ基とメチルベンゼン基の代わりにニトロ基を有しています。
4,4',4'',4'''-(エテン-1,1,2,2-テトライル)テトラフェノール: 複数のフェノール基とエテンブリッジを含んでいます。
1,1'-[オキシビス(2,1-エタンジイロキシ)]ビス(エテン): オキシビス基を備えたエテンブリッジを特徴としています。
独自性
1,1'-{[2-(3-フェノキシフェニル)エテン-1,1-ジイル]ジスルフィニル}ビス(4-メチルベンゼン)は、明確な化学的および生物学的特性を与えるジスルフィニルブリッジのために独自性があります。
特性
CAS番号 |
647835-08-3 |
|---|---|
分子式 |
C28H24O3S2 |
分子量 |
472.6 g/mol |
IUPAC名 |
1-[2,2-bis[(S)-(4-methylphenyl)sulfinyl]ethenyl]-3-phenoxybenzene |
InChI |
InChI=1S/C28H24O3S2/c1-21-11-15-26(16-12-21)32(29)28(33(30)27-17-13-22(2)14-18-27)20-23-7-6-10-25(19-23)31-24-8-4-3-5-9-24/h3-20H,1-2H3/t32-,33-/m0/s1 |
InChIキー |
XPYWYUDESZVFKP-LQJZCPKCSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[S@](=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)[S@@](=O)C4=CC=C(C=C4)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)S(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal](/img/structure/B12599883.png)

![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B12599887.png)
![Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)-](/img/structure/B12599891.png)
![3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo-](/img/structure/B12599898.png)
![But-2-enedioic acid--1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1)](/img/structure/B12599910.png)




![Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B12599962.png)



